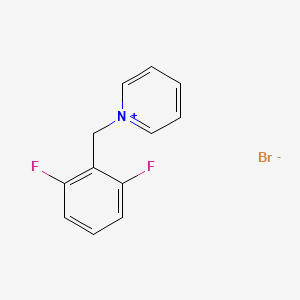

1-(2,6-Difluorobenzyl)pyridinium bromide

Overview

Description

1-(2,6-Difluorobenzyl)pyridinium bromide, also known as DFHBI-1T, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a unique mechanism of action, making it a valuable tool for studying various biological processes.

Scientific Research Applications

- Application: Researchers use it to introduce alkyl groups onto nitrogen-containing heterocycles, such as pyridines and quinolines. The resulting derivatives often exhibit altered biological activities or improved pharmacokinetic properties .

- Application: Scientists utilize 1-(2,6-Difluorobenzyl)pyridinium bromide as a precursor in the synthesis of 1,3,5-triazine derivatives. These compounds find applications as antiviral agents, herbicides, and fluorescent probes .

- Application: As a substitute for HCV, 1-(2,6-Difluorobenzyl)pyridinium bromide is used in studies related to viral replication, drug screening, and understanding the virus-host interactions .

- Application: Scientists design and synthesize novel antiviral agents based on the 1-(2,6-Difluorobenzyl)pyridinium bromide scaffold. These compounds may exhibit activity against various viruses, including those causing respiratory infections and emerging diseases .

- Application: Researchers employ 1-(2,6-Difluorobenzyl)pyridinium bromide as a photoredox catalyst in organic reactions. It facilitates C-C bond formation, arylation, and other transformations under mild conditions, expanding the toolbox of synthetic chemists .

- Application: By incorporating 1-(2,6-Difluorobenzyl)pyridinium bromide into conjugated polymers or nanoparticles, researchers create fluorescent probes. These probes enable visualization of cellular processes, protein localization, and drug delivery studies .

Alkylation Reagent in Heterocyclic Synthesis

Building Block for 1,3,5-Triazines

Antiviral Research and Hepatitis C Virus (HCV) Studies

Synthesis of Novel Antiviral Agents

Photoredox Catalysis and Organic Transformations

Materials Science and Fluorescent Probes

Mechanism of Action

Target of Action

The primary target of 1-(2,6-Difluorobenzyl)pyridinium bromide is the benzylic position . The benzylic position is a carbon atom that is directly attached to an aromatic ring, in this case, a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

1-(2,6-Difluorobenzyl)pyridinium bromide interacts with its target through a nucleophilic substitution reaction . In this reaction, a nucleophile (a molecule that donates an electron pair) attacks the benzylic carbon, displacing the bromide ion . This reaction can proceed via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(2,6-Difluorobenzyl)pyridinium bromide. For instance, the rate of the nucleophilic substitution reaction at the benzylic position could be affected by the polarity of the solvent and the strength of the nucleophile .

properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N.BrH/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15;/h1-8H,9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNLCIVSWWOIQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC2=C(C=CC=C2F)F.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorobenzyl)pyridinium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

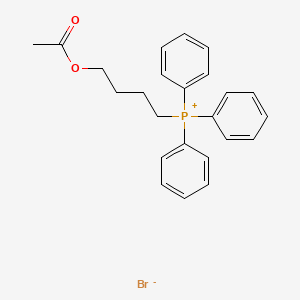

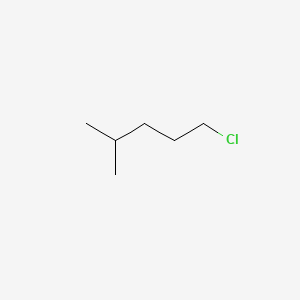

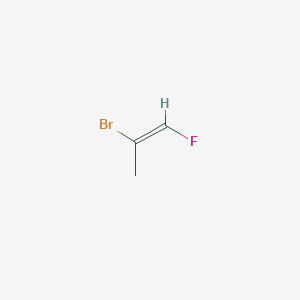

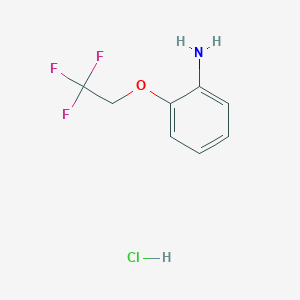

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B3042462.png)

![8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3042470.png)